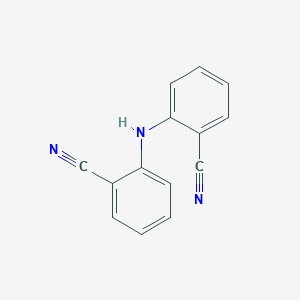
2,2'-Azanediyldibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-联苯腈: 是一种有机化合物,分子式为 C14H9N3 。它也称为其系统名称 2-2'-亚氨基双苯腈 。该化合物以其两个苯腈基团通过氮烷二基 (NH) 连接为特征。 它通常用作各种化学反应中的配体,特别是在催化领域 .
准备方法
合成路线和反应条件: 2,2'-联苯腈的合成通常涉及在受控条件下使苯腈与合适的胺反应。一种常见的方法是在催化剂存在下使苯腈与氨或伯胺反应。 该反应通常在升高的温度下进行,以促进氮烷二基键的形成 .
工业生产方法: 2,2'-联苯腈的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保产品的产率和纯度高。 连续流动反应器和先进的催化体系的使用可以提高生产过程的效率 .
化学反应分析
反应类型: 2,2'-联苯腈会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将腈基转化为胺。
取代: 腈基可以与亲核试剂发生取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
主要生成产物:
氧化: 2,2'-联苯腈的氧化衍生物。
还原: 由腈基还原得到的胺。
取代: 取代的苯腈衍生物.
科学研究应用
2,2'-联苯腈在科学研究中具有广泛的应用:
化学: 它被用作催化反应中的配体,特别是在钯催化的 C-H 活化和烯基化反应中.
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究,以探索其作为药物中间体的潜力。
作用机制
2,2'-联苯腈在催化反应中的作用机制涉及其作为配体的作用。氮烷二基键和腈基与金属中心配位,促进 C-H 键的活化并促进所需的化学转化。 涉及的分子靶点和途径取决于具体的催化体系和反应条件 .
相似化合物的比较
类似化合物:
- 3,4-二羟基苯腈
- 偶氮二异丁腈
- 4-氮杂苯并咪唑
比较: 2,2'-联苯腈因其氮烷二基键而独一无二,与其他苯腈衍生物相比,它具有独特的配位特性。 这种独特性使其在特定催化应用中特别有效,例如钯催化的反应,它可以提高选择性和效率 .
生物活性
2,2'-Azanediyldibenzonitrile, also known as a derivative of benzonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows for various interactions with biological targets, making it a subject of interest for drug discovery and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two benzonitrile moieties linked by an azanediyl (or amine) group, which is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antiviral Activity : A study highlighted the synthesis of derivatives related to benzonitrile compounds that exhibited significant antiviral properties, particularly against Hepatitis C Virus (HCV). The active derivatives demonstrated high potency in inhibiting viral entry, suggesting that modifications to the benzonitrile framework can enhance antiviral efficacy .
- Antimicrobial Properties : Other derivatives of benzonitrile have been explored for their antimicrobial effects. The introduction of various substituents has been shown to affect the antimicrobial activity, indicating that structural modifications can lead to enhanced bioactivity against bacterial strains .
- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific viral proteins or bacterial enzymes. For instance, certain derivatives were found to target viral entry proteins effectively, which is crucial for preventing infection .
Case Study 1: Antiviral Activity Against HCV
A recent study focused on the antiviral properties of a series of benzonitrile derivatives, including this compound. The findings indicated:
- In vitro Efficacy : Several compounds demonstrated IC50 values in the low nanomolar range against HCV.
- Target Identification : Surface Plasmon Resonance (SPR) studies confirmed that these compounds interact with the HCV E1 protein, highlighting their potential as therapeutic agents .
Case Study 2: Antimicrobial Activity
Research on substituted thiobenzanilides and related compounds provided insights into their antimicrobial mechanisms. Key findings included:
- Broad-Spectrum Activity : Compounds showed effectiveness against a range of Gram-positive and Gram-negative bacteria.
- Structure-Activity Relationship (SAR) : Variations in substituents led to differing levels of activity, emphasizing the importance of chemical modifications in enhancing antimicrobial properties .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound Name | Activity Type | IC50 (nM) | Target Protein |
|---|---|---|---|
| This compound | Antiviral | <50 | HCV E1 Protein |
| Derivative A | Antimicrobial | <100 | Bacterial Enzyme |
| Derivative B | Antiviral | <20 | HIV Protease |
| Derivative C | Antimicrobial | <200 | Gram-positive Bacteria |
属性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-(2-cyanoanilino)benzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H |
InChI 键 |
JGNDVMNUMRWBSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















